N-[3-(2-phenoxyethyl)benzyl]propanamide
Description
N-[3-(2-Phenoxyethyl)benzyl]propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a benzyl group at the 3-position, which is further modified with a 2-phenoxyethyl chain.
Properties
IUPAC Name |
N-[[3-(2-phenoxyethyl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-18(20)19-14-16-8-6-7-15(13-16)11-12-21-17-9-4-3-5-10-17/h3-10,13H,2,11-12,14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXQXFPGNVGCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CC(=C1)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[3-(2-phenoxyethyl)benzyl]propanamide with structurally related propanamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Key Observations :
Structural Variations: The target compound’s 2-phenoxyethyl-benzyl substitution distinguishes it from analogs like A41 (benzamide core) and 17 (pyrrolidinone ring) . Sulfonamide-containing derivatives (e.g., 21b) exhibit enhanced antibacterial activity due to sulfonyl electrophilicity , whereas phenoxyethyl groups may improve membrane permeability .
Synthesis Efficiency :
- Yields for similar compounds range widely (67–84%), influenced by substituent complexity. For example, 17 and related derivatives achieve >80% yields via optimized amidation protocols , while diazirine-containing analogs (e.g., 5 in ) show lower yields (16%) due to reactive intermediates .
17 and its analogs exhibit anticonvulsant effects, correlating with pyrrolidinone’s ability to modulate neuronal ion channels .
Physicochemical Properties: Melting points for propanamide derivatives vary with substituents: 17 (104–171°C) vs. High purity (>99% by UPLC) is achievable for derivatives with rigid aromatic groups .
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